![molecular formula C14H22N2O4 B15337016 N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine](/img/structure/B15337016.png)
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acryloyl group, a pyrrolidine ring, and a valine derivative. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine typically involves multiple steps, starting with the preparation of the acryloyl group and the pyrrolidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Common synthetic routes include:
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized via cyclization reactions, often involving the use of strong bases or acids as catalysts.
Coupling with Valine Derivative: The final step involves coupling the acryloyl-pyrrolidine intermediate with N-methyl-L-valine using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated peptide synthesizers are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biological processes and as a probe for investigating enzyme activities.
Medicine: Research explores its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism by which N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
N-Acryloylpyrrolidine: A simpler analog lacking the valine derivative.
N-Methyl-L-valine: A related compound without the acryloyl-pyrrolidine moiety.
Acryloyl derivatives: Compounds with similar acryloyl groups but different substituents.
Uniqueness
N-[(S)-1-Acryloylpyrrolidine-3-carbonyl]-N-methyl-L-valine is unique due to its combination of an acryloyl group, a pyrrolidine ring, and a valine derivative. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H22N2O4 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-methyl-2-[methyl-(1-prop-2-enoylpyrrolidine-3-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C14H22N2O4/c1-5-11(17)16-7-6-10(8-16)13(18)15(4)12(9(2)3)14(19)20/h5,9-10,12H,1,6-8H2,2-4H3,(H,19,20) |
InChI Key |
BKZWTHFFKGTUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)C1CCN(C1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


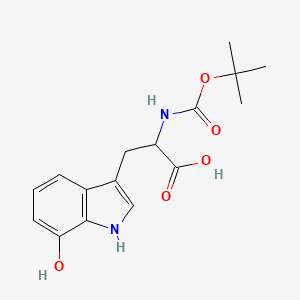
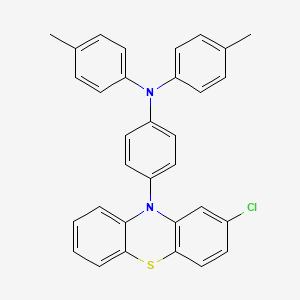
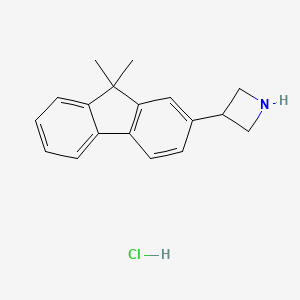
![Ethyl 7-Methoxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15336959.png)
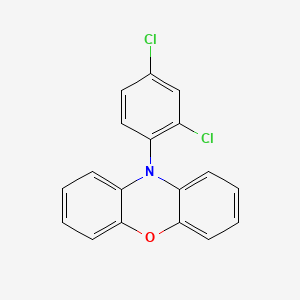
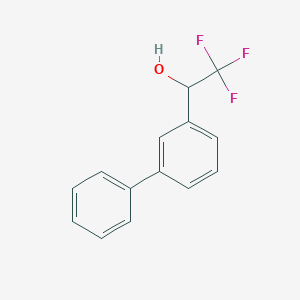
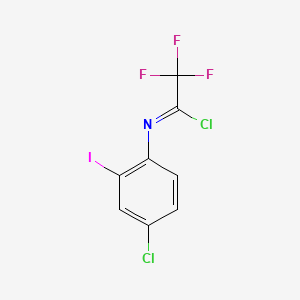
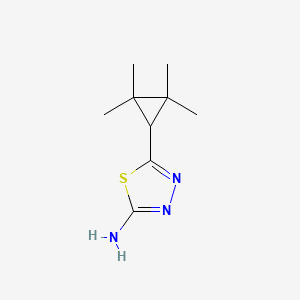
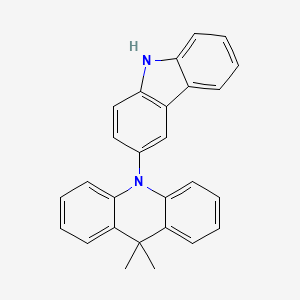
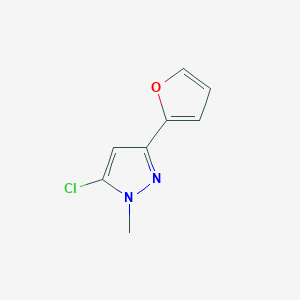
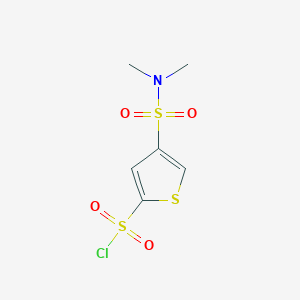
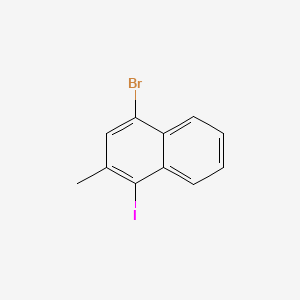
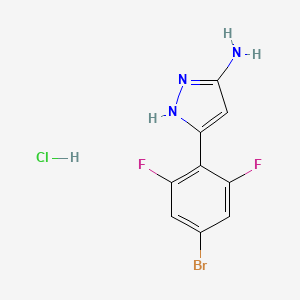
![5-Bromo-4-[4-fluoro-2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B15337005.png)
